molecular formula C20H14N2O2S2 B1402891 5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one CAS No. 1380572-51-9

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one

Cat. No.: B1402891
CAS No.: 1380572-51-9
M. Wt: 378.5 g/mol
InChI Key: YNYCALCDKVRFJJ-VCHYOVAHSA-N
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Description

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and thioxo groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized with p-tolyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone and thioxo groups contribute to the compound’s overall bioactivity by interacting with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole core structure.

    Thiazolidinone Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives are structurally related.

    Thioxo Compounds: Molecules like thiosemicarbazide and thiourea contain similar thioxo groups.

Uniqueness

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and thioxo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5E)-5-[2-(1H-indol-3-yl)-2-oxoethylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c1-12-6-8-13(9-7-12)22-19(24)18(26-20(22)25)10-17(23)15-11-21-16-5-3-2-4-14(15)16/h2-11,21H,1H3/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYCALCDKVRFJJ-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CNC4=CC=CC=C43)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CNC4=CC=CC=C43)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one
Reactant of Route 2
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one
Reactant of Route 3
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one
Reactant of Route 4
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one

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